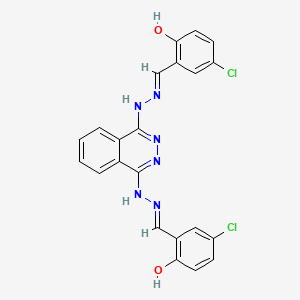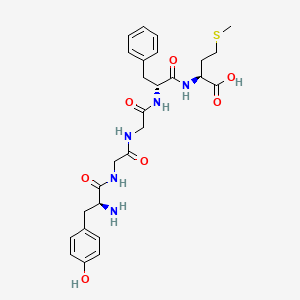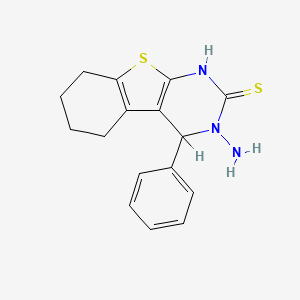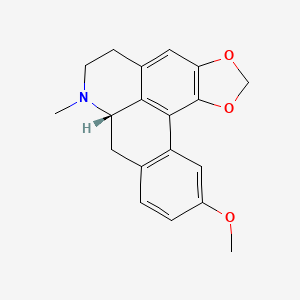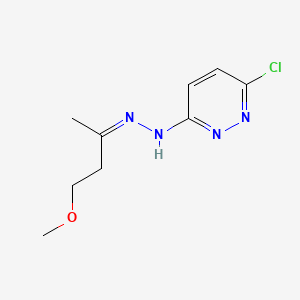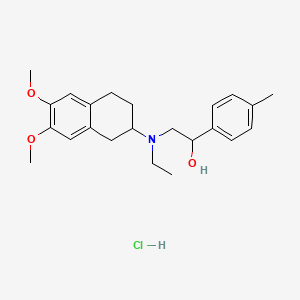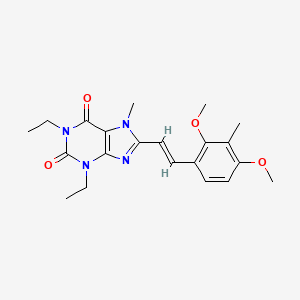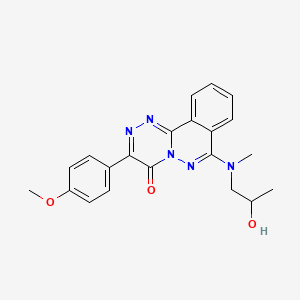
7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one: is a complex organic compound that belongs to the class of triazino-phthalazinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one typically involves multiple steps:
Formation of the Triazino-Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the triazino-phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group:
Attachment of the 2-Hydroxypropyl Group: The final step involves the alkylation of the triazino-phthalazinone core with 2-hydroxypropyl methylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazino-phthalazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the triazino-phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Dihydro derivatives and amines.
Substitution Products: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.
Medicine
In medicinal chemistry, 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 7-((2-Hydroxyethyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 7-((2-Hydroxypropyl)ethylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 7-((2-Hydroxypropyl)methylamino)-3-(4-chlorophenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
Uniqueness
The uniqueness of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one lies in its specific substitution pattern and the presence of the 2-hydroxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
126650-81-5 |
|---|---|
Molecular Formula |
C21H21N5O3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
7-[2-hydroxypropyl(methyl)amino]-3-(4-methoxyphenyl)-[1,2,4]triazino[3,4-a]phthalazin-4-one |
InChI |
InChI=1S/C21H21N5O3/c1-13(27)12-25(2)20-17-7-5-4-6-16(17)19-23-22-18(21(28)26(19)24-20)14-8-10-15(29-3)11-9-14/h4-11,13,27H,12H2,1-3H3 |
InChI Key |
QRIHAJIABMKGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NN2C(=NN=C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


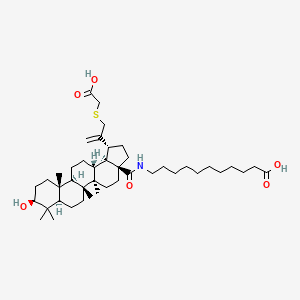
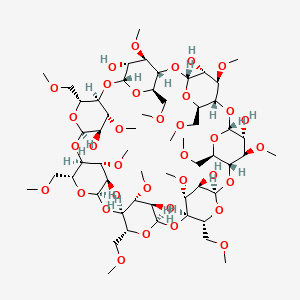
![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)



